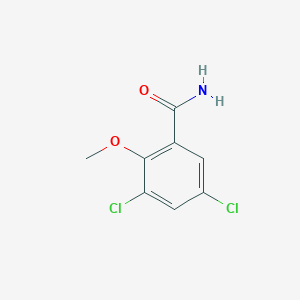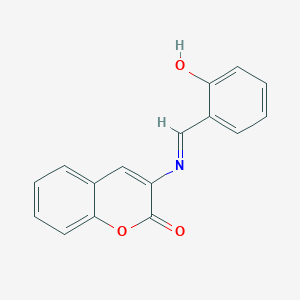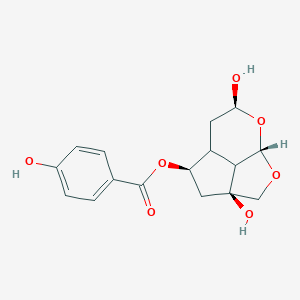![molecular formula C15H14N2O2 B224004 N-[2-(acetylamino)phenyl]benzamide](/img/structure/B224004.png)
N-[2-(acetylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(acetylamino)phenyl]benzamide, commonly known as NAPB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in the biomedical and pharmaceutical industries. NAPB is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of NAPB is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins in the body. NAPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication.
Biochemical and Physiological Effects:
NAPB has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. NAPB has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, NAPB has been shown to have antibacterial activity against a variety of bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NAPB in lab experiments is its ease of synthesis and availability. NAPB is a relatively simple compound to synthesize and is readily available from commercial sources. However, one limitation of using NAPB in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for research on NAPB. One area of interest is its potential use as a drug delivery agent for the treatment of neurological disorders. NAPB has been shown to cross the blood-brain barrier, making it a promising candidate for the delivery of drugs to the brain. Additionally, further research is needed to fully understand the mechanism of action of NAPB and to identify its molecular targets in the body. Finally, there is potential for the development of novel analogs of NAPB with improved pharmacological properties and enhanced efficacy.
Méthodes De Synthèse
The synthesis of NAPB involves the reaction of 2-aminobenzamide with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure NAPB. The synthesis of NAPB is a straightforward process and can be achieved through a variety of methods.
Applications De Recherche Scientifique
NAPB has been extensively studied for its potential applications in the biomedical and pharmaceutical industries. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. NAPB has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.
Propriétés
Nom du produit |
N-[2-(acetylamino)phenyl]benzamide |
|---|---|
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
N-(2-acetamidophenyl)benzamide |
InChI |
InChI=1S/C15H14N2O2/c1-11(18)16-13-9-5-6-10-14(13)17-15(19)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18)(H,17,19) |
Clé InChI |
VEDFQDDNPDHDKB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223922.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)



![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)




